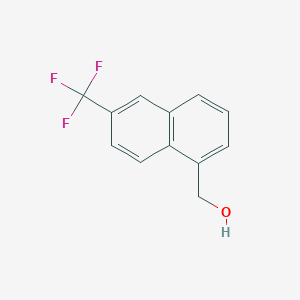

2-(Trifluoromethyl)naphthalene-5-methanol

CAS No.:

Cat. No.: VC15951783

Molecular Formula: C12H9F3O

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9F3O |

|---|---|

| Molecular Weight | 226.19 g/mol |

| IUPAC Name | [6-(trifluoromethyl)naphthalen-1-yl]methanol |

| Standard InChI | InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2 |

| Standard InChI Key | DVISTDFXDYJAEB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Characteristics

The molecular structure of 2-(Trifluoromethyl)naphthalene-5-methanol combines a naphthalene backbone with two functional groups: a strongly electron-withdrawing trifluoromethyl group and a polar hydroxymethyl group. This juxtaposition creates a molecule with distinct electronic and steric properties. Key parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₃O |

| Molecular Weight | 226.19 g/mol |

| CAS Registry Number | 1261737-31-8 |

| Functional Groups | -CF₃ (2-position), -CH₂OH (5-position) |

The trifluoromethyl group enhances metabolic stability and lipophilicity, traits valuable in drug design, while the hydroxymethyl group offers sites for further derivatization .

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2-(Trifluoromethyl)naphthalene-5-methanol:

-

Direct Functionalization of Naphthalene:

-

Friedel-Crafts trifluoromethylation at the 2-position followed by hydroxymethylation at the 5-position.

-

Challenges include regioselectivity control, as trifluoromethyl groups are meta-directing.

-

-

Stepwise Assembly:

-

Construction of the naphthalene core via Diels-Alder or Haworth reactions, with pre-installed -CF₃ and -CH₂OH groups.

-

Reported Analogous Syntheses

While no direct synthesis of this compound is documented, related methodologies include:

-

Trifluoromethylation: Gøgsig et al. (2008) demonstrated electrophilic trifluoromethylation using reagents like 2,2,2-trifluoroethyl tosylate .

-

Hydroxymethylation: Kondratenko et al. (2012) achieved hydroxymethylation of naphthoquinones via nucleophilic substitution with formaldehyde derivatives .

A plausible pathway involves:

-

Trifluoromethylation of 5-methoxynaphthalene using CF₃Cu(I) reagents.

-

Demethylation of the methoxy group to yield a phenol intermediate.

Physicochemical Properties and Stability

Solubility and Partitioning

-

LogP: Estimated at ~2.5–3.0 (moderately lipophilic due to -CF₃).

-

Solubility: Low water solubility (<1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons.

Thermal Stability

-

The -CF₃ group enhances thermal stability compared to non-fluorinated analogs.

-

Predicted decomposition temperature: >250°C (based on similar fluorinated aromatics) .

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective derivatization.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in in vitro models.

-

Materials Characterization: Study crystallographic packing via X-ray diffraction to engineer supramolecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume